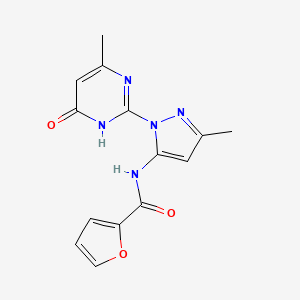

N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O3/c1-8-7-12(20)17-14(15-8)19-11(6-9(2)18-19)16-13(21)10-4-3-5-22-10/h3-7H,1-2H3,(H,16,21)(H,15,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAIXMBYZQGCKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Formation of the pyrimidine ring: This involves the condensation of a β-keto ester with urea or thiourea.

Coupling of the pyrazole and pyrimidine rings: This step might involve the use of a coupling reagent such as EDCI or DCC.

Introduction of the furan ring: This can be done through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been included in screening libraries for anticancer compounds, indicating its relevance in cancer research. The compound's structure suggests it may interact with specific cellular pathways involved in tumor growth and proliferation.

Anti-inflammatory Properties

The compound has shown promise in inhibiting key enzymes associated with inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX). A study demonstrated that derivatives of similar structures exhibited dual inhibition of these enzymes, suggesting that N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide could have similar effects .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction mechanisms between this compound and target proteins. These studies provide insights into the binding affinities and specific interactions at the molecular level, which are crucial for understanding its therapeutic potential .

Case Study 1: Anticancer Screening

In a recent screening of compounds for anticancer properties, this compound was evaluated alongside other candidates. Results indicated significant cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Evaluation

A comparative study assessed the anti-inflammatory effects of this compound against established anti-inflammatory drugs. The results showed that it effectively reduced inflammation markers in vitro, supporting its use in developing new anti-inflammatory therapies .

Mechanism of Action

The mechanism of action of N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural and Hypothesized Property Comparison

Impact of Substituent Modifications

- 4-Methyl vs.

- Furan vs. Biphenyl : The furan’s smaller size and polarity may enhance solubility but limit binding pocket occupancy in hydrophobic enzyme regions. Conversely, F269-0289’s biphenyl group could improve target affinity but at the cost of solubility and bioavailability .

Pharmacological Implications

While neither compound has comprehensive in vivo data, structural analysis suggests divergent applications. The target compound’s furan moiety may favor targets requiring polar interactions (e.g., kinases), whereas F269-0289’s biphenyl group could optimize activity against hydrophobic binding sites (e.g., GPCRs).

Biological Activity

N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy against various biological targets.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C18H19N5O |

| Molecular Weight | 319.37 g/mol |

| CAS Number | 1272651-88-3 |

The structure features a furan ring, a pyrazole moiety, and a dihydropyrimidine derivative, which are known to influence its biological activity.

1. Adenosine Receptor Modulation

Recent studies have highlighted the compound's role as an antagonist of adenosine receptors, particularly the A2B subtype. The A2B receptor is involved in various physiological processes, including cardiovascular functions and inflammation. The compound exhibited significant binding affinity, with a reported value of approximately 585.5 nM . This suggests potential therapeutic applications in conditions where adenosine signaling is dysregulated.

2. Antioxidant Properties

The dihydropyrimidine scaffold is known for its antioxidant properties. Research indicates that compounds with similar structures can scavenge free radicals and reduce oxidative stress markers in cellular models. This antioxidant activity may contribute to protective effects against diseases characterized by oxidative damage .

3. Inhibition of Xanthine Oxidase

Xanthine oxidase (XO) is an enzyme implicated in gout and hyperuricemia. Compounds related to the studied structure have shown promising XO inhibitory activity. For instance, derivatives with similar functional groups demonstrated IC50 values significantly lower than allopurinol, a standard treatment for gout . This suggests that this compound may also possess XO inhibitory effects.

The mechanisms underlying the biological activities of this compound involve:

- Receptor Binding : Interaction with specific receptors alters downstream signaling pathways.

- Radical Scavenging : The presence of electron-donating groups allows the compound to neutralize reactive oxygen species.

Case Studies

Several studies have been conducted to evaluate the biological effects of compounds structurally related to this compound:

Study 1: Adenosine Receptor Antagonism

In a study assessing various derivatives for A2B receptor antagonism, the compound showed superior selectivity compared to other tested ligands. The results indicated a strong correlation between structural modifications and receptor affinity .

Study 2: Antioxidant Activity Assessment

A series of in vitro assays demonstrated that compounds with similar dihydropyrimidine structures significantly reduced cellular oxidative stress in human cell lines, supporting their potential use as therapeutic antioxidants .

Study 3: Xanthine Oxidase Inhibition

Research on related compounds revealed that modifications at specific positions led to enhanced XO inhibition, suggesting a viable pathway for developing new treatments for gout .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what key reaction conditions influence yield?

- Methodological Answer : A general approach involves coupling pyrazole and pyrimidine intermediates via carboxamide linkages. For example, similar compounds (e.g., N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide ) were synthesized using DMF as a solvent, K₂CO₃ as a base, and alkyl halides for substitution reactions . Optimize reaction time (e.g., room temperature stirring for 12–24 hours) and stoichiometric ratios (1:1.2 for base-to-reactant) to improve yields. Post-synthesis purification via column chromatography (e.g., PE:EA = 8:1) or recrystallization from ethanol is critical for isolating pure products .

Q. How can structural characterization be performed to confirm the compound’s identity and purity?

- Methodological Answer : Use a combination of ¹H NMR (400 MHz, DMSO-d₆ or CDCl₃) to verify proton environments (e.g., aromatic protons at δ 7.4–8.6 ppm, methyl groups at δ 2.1–2.6 ppm) and LC-MS/ESI-MS to confirm molecular weight (e.g., m/z values within ±0.1 Da of theoretical mass). HPLC purity (>95%) should be validated using C18 reverse-phase columns with acetonitrile/water gradients .

Q. What crystallographic tools are suitable for resolving the compound’s 3D structure?

- Methodological Answer : SHELX programs (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) are widely used for small-molecule crystallography. High-resolution X-ray diffraction data (≤1.0 Å) should be collected, and hydrogen atoms refined isotropically. Validate structural models using R-factor convergence (<5%) and residual electron density maps .

Advanced Research Questions

Q. How can computational modeling predict the compound’s physicochemical properties and reactivity?

- Methodological Answer : Employ density functional theory (DFT) or molecular dynamics simulations to calculate properties like logP (lipophilicity), pKa, and H-bonding potential. Tools like the ACD/Labs Percepta Platform (PhysChem Module) can predict solubility and stability under varying pH conditions. Validate predictions experimentally via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .

Q. What strategies address low yields or contradictory data in biological assays involving this compound?

- Methodological Answer : If bioactivity data conflicts (e.g., inconsistent IC₅₀ values), verify assay conditions:

- Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).

- Control for solvent interference (e.g., DMSO ≤0.1% final concentration).

- Re-synthesize batches to rule out impurities (LC-MS purity >98%) .

For low yields, explore alternative coupling reagents (e.g., EDCI/HOBt instead of DCC) or microwave-assisted synthesis to enhance reaction efficiency .

Q. How can mechanistic studies elucidate the compound’s mode of action in enzymatic inhibition?

- Methodological Answer : Perform kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH, ΔS). Pair with molecular docking (e.g., AutoDock Vina) to map interactions with active-site residues. Cross-validate findings using site-directed mutagenesis of target enzymes .

Q. What methodologies optimize the compound’s stability in formulation studies?

- Methodological Answer : Conduct forced degradation studies under oxidative (H₂O₂), hydrolytic (acid/base), and photolytic (ICH Q1B) conditions. Analyze degradation products via UPLC-QTOF-MS. Stabilize using lyophilization (excipients: mannitol, trehalose) or lipid-based nanoparticles for enhanced bioavailability .

Q. How can theoretical frameworks guide the interpretation of SAR data for this compound?

- Methodological Answer : Link structure-activity relationships (SAR) to molecular orbital theory (e.g., HOMO/LUMO energy gaps influencing reactivity) or quantitative structure-activity relationship (QSAR) models. Use cheminformatics tools (e.g., MOE, Schrödinger) to correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.